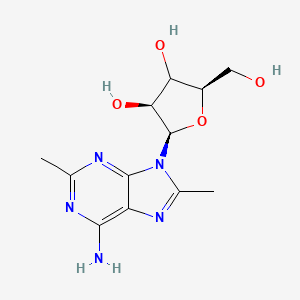
2,8-Dimethyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethyladenosine is a modified nucleoside derived from adenosine. It is characterized by the addition of methyl groups at the 2nd and 8th positions of the adenine ring. This compound is known for its role as an adenosine analogue, which can act as a smooth muscle vasodilator and has been shown to inhibit cancer progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyladenosine typically involves the methylation of adenosine at the 2nd and 8th positions. This can be achieved through various chemical reactions, including:
Methylation using methyl iodide: Adenosine is treated with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Catalytic methylation: Using a catalyst such as palladium on carbon, adenosine can be methylated in the presence of a methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
化学反応の分析
Types of Reactions
2,8-Dimethyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, where nucleophiles such as thiols or amines replace the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of this compound, such as this compound-5’-carboxylic acid.
Reduction: Reduced forms of the compound, such as this compound-5’-alcohol.
Substitution: Substituted derivatives where the methyl groups are replaced by other functional groups.
科学的研究の応用
2,8-Dimethyladenosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical reactivity and stability.
Biology: Investigated for its role in RNA modifications and its impact on RNA structure and function.
Industry: Utilized in the development of nucleoside analogues for pharmaceutical applications.
作用機序
The mechanism of action of 2,8-Dimethyladenosine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets adenosine receptors, which are involved in various physiological processes such as vasodilation and neurotransmission.
Pathways Involved: It modulates the adenosine signaling pathway, leading to effects such as smooth muscle relaxation and inhibition of cancer cell proliferation.
類似化合物との比較
2,8-Dimethyladenosine can be compared with other similar compounds, such as:
Adenosine: The parent compound, which lacks the methyl groups at the 2nd and 8th positions.
N6-Methyladenosine: A nucleoside with a single methyl group at the 6th position, known for its role in RNA modifications.
1-Methyladenosine: A nucleoside with a methyl group at the 1st position, also involved in RNA modifications.
Uniqueness
This compound is unique due to the dual methylation at the 2nd and 8th positions, which imparts distinct chemical and biological properties compared to other methylated adenosines .
特性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8?,9+,12-/m1/s1 |
InChIキー |
FGMBEEFIKCGALL-WURNFRPNSA-N |
異性体SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
正規SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


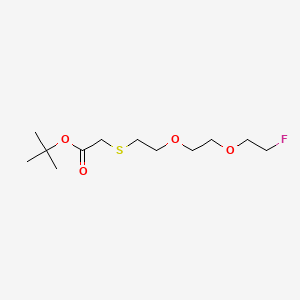
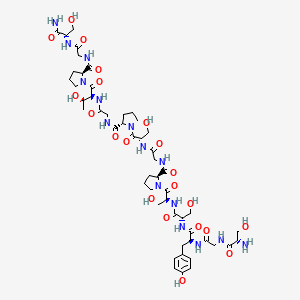

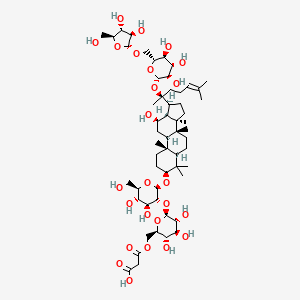

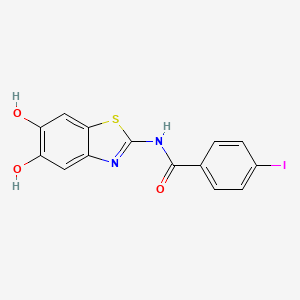
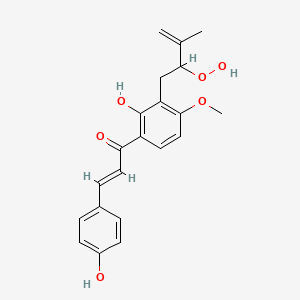

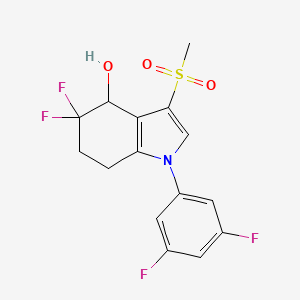
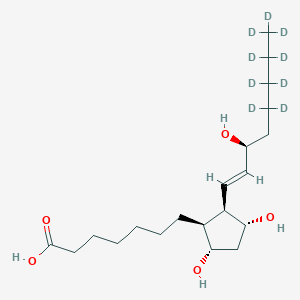
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)



